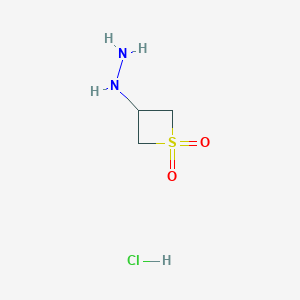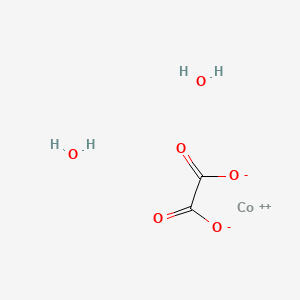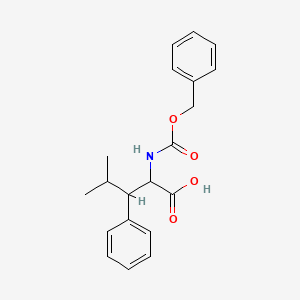
(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride typically involves the dioxothietanylation of heterocycles. One common method includes treating NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide. This reaction occurs regioselectively and yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale production.
化学反応の分析
Types of Reactions: (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium tert-butoxide and dibromo compounds are frequently employed.
科学的研究の応用
(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a subject of study in biochemical research.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with specific enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
N-(1,1-Dioxothietan-3-yl)-1,2,4-triazoles: These compounds share a similar dioxothietanyl structure and exhibit comparable chemical reactivity.
Hydrazine Derivatives: Compounds like hydralazine have similar hydrazine functional groups and are used in various applications.
Uniqueness: (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride stands out due to its unique combination of dioxothietanyl and hydrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(1,1-dioxothietan-3-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S.ClH/c4-5-3-1-8(6,7)2-3;/h3,5H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLCUKZYVUFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951194.png)

![4H-Thieno[2,3-c]pyran-7(5H)-one](/img/structure/B2951197.png)
![1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2951198.png)
![[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE](/img/structure/B2951201.png)
![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2951207.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2951209.png)

![1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone](/img/structure/B2951212.png)

![Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride](/img/structure/B2951214.png)
